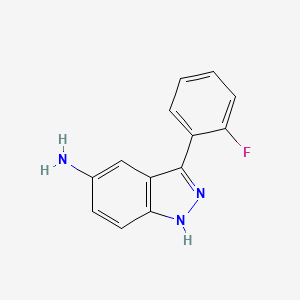

3-(2-fluorophenyl)-1H-indazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)-1H-indazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3/c14-11-4-2-1-3-9(11)13-10-7-8(15)5-6-12(10)16-17-13/h1-7H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFRHQMIDXEDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653481 | |

| Record name | 3-(2-Fluorophenyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175859-35-4 | |

| Record name | 3-(2-Fluorophenyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Indazole Derivatives in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.gov Several marketed drugs incorporate the indazole core, highlighting its clinical significance. For instance, Pazopanib is a multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, while Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used for advanced renal cell carcinoma. researchgate.net

The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. The 1H-indazole-3-amine framework, in particular, has been identified as an effective "hinge-binding fragment." nih.govresearchgate.net This structural motif can form crucial hydrogen bonds with the hinge region of protein kinases, a family of enzymes often dysregulated in cancer. This interaction is a key feature in the mechanism of action of many kinase inhibitors. nih.gov

Rationale for Academic Research Focus on 3 2 Fluorophenyl 1h Indazol 5 Amine

Historical and Current Synthetic Routes to the Indazole Scaffold

The synthesis of the indazole ring system has been a subject of extensive research for over a century, leading to a variety of classical and modern synthetic methodologies. Historically, methods often involved intramolecular cyclization reactions starting from ortho-substituted benzene (B151609) derivatives.

Classical Methods:

Fischer Indazole Synthesis: This involves the cyclization of ortho-acylphenylhydrazones.

Jacobson Synthesis: This route relies on the oxidation of o-tolylhydrazines.

Davis-Beirut Reaction: A reaction involving the condensation of a nitroso compound with an aniline (B41778) derivative.

Modern Synthetic Routes: Contemporary methods often employ transition-metal-catalyzed cross-coupling and C-H activation strategies, offering greater efficiency, milder reaction conditions, and broader functional group tolerance. rsc.org Palladium, copper, and rhodium are frequently used catalysts. nih.gov Recent advancements include:

Palladium-catalyzed C-N bond formation: Intramolecular cyclization of ortho-haloarylhydrazones. nih.gov

[3+2] Cycloaddition Reactions: The reaction of arynes with diazo compounds or their precursors provides a direct route to 3-substituted indazoles. researchgate.net

Intramolecular C-H Amination: Silver(I)-mediated oxidative C-H amination has been developed for constructing the indazole ring. nih.gov

Condensation of o-Halobenzonitriles with Hydrazines: This has become a prevalent method for synthesizing 3-aminoindazoles, where the hydrazine (B178648) displaces a halogen (commonly fluorine or chlorine) via nucleophilic aromatic substitution (SNAr) followed by cyclization. nih.gov

These diverse synthetic strategies have enabled the construction of a wide range of substituted indazole derivatives, paving the way for targeted syntheses of complex molecules like this compound. nih.gov

Targeted Synthesis of this compound

The synthesis of this compound is not typically a single-step process but rather a multi-step sequence that requires careful selection of precursors and optimization of reaction conditions to achieve the desired regioselectivity and yield. A common and effective strategy involves the initial construction of a substituted indazole ring, followed by functional group interconversion to install the amine group.

A highly plausible route begins with the reaction of an appropriately substituted benzonitrile (B105546) with a hydrazine derivative, culminating in the reduction of a nitro group.

Key Synthetic Intermediates and Precursors

The primary precursors for this synthesis are selected to contain the necessary functionalities for building the final molecule.

2-Fluoro-4-nitrobenzonitrile: This precursor serves as the foundational six-membered ring of the indazole system. The nitrile group is essential for forming the 3-position of the indazole, the fluorine atom acts as a leaving group for the initial cyclization, and the nitro group at the 4-position is the precursor to the final 5-amino group.

Hydrazine Hydrate (B1144303): This simple reagent is a common choice for constructing the pyrazole (B372694) portion of the indazole ring from o-fluorobenzonitriles. nih.gov The reaction proceeds via an SNAr mechanism where hydrazine displaces the fluorine atom, followed by an intramolecular cyclization onto the nitrile group to form the 3-aminoindazole core. nih.gov

Reducing Agents: For the conversion of the 5-nitro group to the 5-amino group, various reducing agents can be employed. Common choices include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source. chemicalbook.comresearchgate.net

| Precursor/Intermediate | Role in Synthesis |

| 2-Fluoro-4-nitrobenzonitrile | Provides the benzene ring and precursors for the C3 and C5 substituents. |

| Hydrazine Hydrate | Source of the two nitrogen atoms for the pyrazole ring. |

| 3-(2-fluorophenyl)-5-nitro-1H-indazole | Key intermediate containing the complete indazole scaffold with the nitro precursor. |

| Tin(II) Chloride or Pd/C | Reducing agent for the final conversion of the nitro group to the amine. |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of each synthetic step.

Step 1: Synthesis of the 5-Nitro-1H-indazole Intermediate The cyclization reaction to form the indazole ring from an o-halobenzonitrile and hydrazine is sensitive to solvent and temperature.

Solvent: Protic solvents like ethanol (B145695) or polar aprotic solvents such as N,N-dimethylformamide (DMF) are often used. nih.govjocpr.com

Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Temperatures can range from room temperature to reflux, depending on the reactivity of the specific substrates. nih.govjocpr.com For the reaction of 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate, heating in a sealed tube at 343 K (70 °C) in ethanol has been shown to be effective. nih.gov

Yield: High yields, often exceeding 90%, can be achieved for this cyclization step under optimized conditions. nih.gov

Step 2: Reduction of the Nitro Group The final step involves the reduction of the 5-nitro group to the 5-amino group.

Catalytic Hydrogenation: This is a clean and efficient method. The reaction is typically run with 5-10% Pd/C as the catalyst in a solvent like methanol (B129727) or ethanol under a hydrogen atmosphere. chemicalbook.com This method often provides high yields (e.g., 97%) and the product is easily isolated by filtering off the catalyst and evaporating the solvent. chemicalbook.com

Metal-Acid Reduction: A mixture of SnCl₂·2H₂O in a solvent like ethyl acetate (B1210297) with concentrated HCl is a robust alternative. The reaction is typically heated to 60 °C. researchgate.net Workup involves neutralization and extraction to isolate the product.

| Reaction Step | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

| Indazole Formation | Hydrazine Hydrate | Ethanol or DMF | 25 - 100 | 85 - 95 |

| Nitro Reduction (Hydrogenation) | 5% Pd/C, H₂ | Methanol | 25 | >95 |

| Nitro Reduction (Metal-Acid) | SnCl₂·2H₂O / HCl | Ethyl Acetate | 60 | 80 - 90 |

Strategies for Functional Group Modification and Derivatization of this compound

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The primary sites for functionalization are the two nitrogen atoms of the indazole ring and the 2-fluorophenyl moiety. The 5-amino group also represents a key handle for further derivatization, though that is outside the scope of this section.

Modifications at the Indazole Nitrogen Atoms

The 1H-indazole core exists in tautomeric forms, but reactions with electrophiles typically occur at the N1 and N2 positions. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

N-Alkylation and N-Arylation: The indazole nitrogen can be deprotonated with a base (e.g., NaH, K₂CO₃) and then reacted with an alkyl or aryl halide. This is a common method for introducing substituents at the N1 position. For instance, reacting a 5-nitroindazole (B105863) with ethyl chloroacetate (B1199739) in the presence of K₂CO₃ is a standard N1-alkylation procedure. researchgate.net

N-Acylation: Acyl groups can be introduced using acyl chlorides or anhydrides. For example, protection of a 3-amino-5-bromo-1H-indazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of DMAP proceeds at the N1 position. nih.gov

Directed C-H Functionalization: In 2-aryl-2H-indazoles, the N2-aryl group can act as a directing group for transition-metal-catalyzed C-H functionalization, allowing for modifications at other positions of the molecule. rsc.orgresearchgate.net

Modifications on the 2-Fluorophenyl Moiety

The 2-fluorophenyl ring provides opportunities for further substitution through electrophilic aromatic substitution or other modern coupling techniques.

Electrophilic Aromatic Substitution: The fluorine atom and the indazole ring influence the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts reactions. The positions ortho and para to the fluorine atom (and meta to the indazole linkage) are potential sites for substitution, although the directing effects can be complex.

C-H Functionalization: Late-stage functionalization via transition-metal-catalyzed C-H activation is a powerful tool for modifying aromatic rings. rsc.org For 2-aryl-2H-indazoles, ortho C-H functionalization of the phenyl ring (the C2' position) is a well-established strategy. researchgate.net This allows for the introduction of various functional groups directly onto the phenyl ring adjacent to the point of attachment to the indazole.

Transformations of the 5-Amine Group

The 5-amino group on the 3-(2-fluorophenyl)-1H-indazole scaffold serves as a crucial synthetic handle, providing a nucleophilic site for a variety of chemical transformations. This functionality allows for the introduction of diverse substituents, enabling the systematic modification of the molecule's physicochemical properties and its interaction with biological targets. The primary transformations involve acylation to form amides, sulfonylation to produce sulfonamides, reaction with isocyanates to yield ureas, and diazotization to generate versatile diazonium salt intermediates. These modifications are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).

Acylation (Amide Bond Formation)

The nucleophilic 5-amino group readily undergoes acylation with various reagents, such as acyl chlorides, anhydrides, or carboxylic acids activated by coupling agents, to form the corresponding amides. This reaction is one of the most common modifications for aromatic amines in drug discovery. For instance, in related indazole systems, the 3-amino group has been successfully acylated using chloroacetic anhydride (B1165640) under alkaline conditions. nih.gov Similarly, the 5-amino group in a 3,5-diamino-1H-indazole derivative has been converted to an acetamide (B32628) via acetylation. nih.gov

Modern peptide coupling reagents are also highly effective for this transformation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine), facilitate the efficient coupling of carboxylic acids to the 5-amino group, a technique demonstrated in the synthesis of N-substituted indole-based analogues. nih.gov

Sulfonylation (Sulfonamide Formation)

Sulfonamides are a key functional group in medicinal chemistry, and their synthesis is readily achieved by reacting the 5-aminoindazole (B92378) with sulfonyl chlorides. In a typical procedure, 1H-indazol-5-amine is dissolved in a base like pyridine, which acts as both a solvent and an acid scavenger, and treated with an aryl sulfonyl chloride. This method has been used to synthesize N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide from 5-aminoindazole and 4-methoxybenzenesulfonyl chloride. nih.gov This established precedent highlights a reliable pathway for modifying the 5-amino group of this compound to introduce various sulfonyl moieties.

Urea (B33335) Formation

The synthesis of urea derivatives from the 5-amino group is another important transformation. The most common method involves the reaction of the amine with an isocyanate. nih.gov This reaction is typically high-yielding and proceeds under mild conditions, providing access to a wide range of N,N'-substituted ureas. This approach is widely employed in the generation of libraries of compounds for biological screening. nih.gov Alternative methods, which avoid the use of potentially hazardous isocyanates, involve reacting the amine with phosgene (B1210022) or its safer equivalents. nih.gov

Diazotization

The aromatic primary amine at the C5 position can be converted into a diazonium salt by treatment with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). conicet.gov.ardtu.dk The resulting diazonium salt is a highly valuable synthetic intermediate, although often unstable and used in situ. It can be subsequently converted into a wide array of functional groups through Sandmeyer or related reactions, including:

Halogens (-F, -Cl, -Br, -I)

Hydroxyl (-OH)

Cyano (-CN)

Azido (-N₃)

This versatility makes diazotization a powerful tool for introducing functionalities that are otherwise difficult to incorporate. evitachem.com

Research Findings on 5-Amine Group Transformations

The following interactive table summarizes the key chemical transformations applicable to the 5-amino group of this compound, based on established methodologies for 5-aminoindazoles and other related aromatic amines.

| Transformation | Reagent Class | Typical Reagents | Product | Analogous Citation |

|---|---|---|---|---|

| Acylation | Acyl Halides / Anhydrides / Carboxylic Acids | Acetyl chloride, Acetic anhydride, R-COOH + HATU/DIPEA | Amide | nih.govnih.govnih.gov |

| Sulfonylation | Sulfonyl Chlorides | Arylsulfonyl chloride, Alkylsulfonyl chloride in Pyridine | Sulfonamide | nih.gov |

| Urea Formation | Isocyanates / Phosgene Equivalents | Aryl isocyanate, Alkyl isocyanate | Urea | nih.govnih.gov |

| Diazotization | Nitrous Acid Precursors | NaNO₂ + HCl (aq.) | Diazonium Salt (Intermediate) | conicet.gov.ardtu.dk |

Biological Target Identification and Ligand Receptor Interactions of 3 2 Fluorophenyl 1h Indazol 5 Amine

Screening Approaches for Identifying Molecular Targets

The initial step in characterizing the pharmacological profile of a compound like 3-(2-fluorophenyl)-1H-indazol-5-amine involves broad screening to identify its potential biological targets. This is typically achieved through a combination of high-throughput biochemical and cell-based phenotypic screening approaches.

High-Throughput Biochemical Assay Methodologies

High-throughput screening (HTS) campaigns are a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries against specific molecular targets. For indazole derivatives, these assays are often directed towards well-defined protein classes known to be implicated in disease, such as protein kinases.

Biochemical assays directly measure the interaction of a compound with a purified biological molecule, such as an enzyme or a receptor. A common HTS method for kinase targets, for example, is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during a kinase reaction, thereby measuring the enzyme's activity in the presence of a potential inhibitor. promega.com Such platforms are universal and can be adapted to screen a wide array of kinases, making them ideal for profiling the selectivity of indazole-based compounds. promega.com

Fragment-based lead discovery (FBLD) is another powerful biochemical approach. It involves screening smaller, fragment-like molecules for weak binding to the target. These hits are then optimized and grown into more potent leads. This methodology, combined with virtual screening, has been successfully used to identify indazole-containing ligands for targets like ubiquitin-specific protease 7 (USP7). nih.gov

Cell-Based Phenotypic Screening Approaches

In contrast to biochemical assays, cell-based phenotypic screens assess the effect of a compound on cellular behavior or signaling pathways without a preconceived target. This approach is particularly valuable for identifying compounds that act on novel targets or through complex mechanisms.

For indazole derivatives, which are frequently investigated as anti-cancer agents, phenotypic screens often involve evaluating their anti-proliferative activity against a panel of human cancer cell lines. nih.gov The methyl thiazolyl tetrazolium (MTT) assay, for instance, is a colorimetric assay used to measure cellular metabolic activity and, by extension, cell viability and proliferation. researchgate.net A screen of indazole derivatives against various cancer cell lines, such as those from lung, leukemia, prostate, and liver cancers, can reveal compounds with potent cytotoxic effects. researchgate.net

High-content screening (HCS) is a more sophisticated phenotypic approach that uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters. technologynetworks.com This can provide deeper insights into the mechanism of action, such as the induction of apoptosis, cell cycle arrest, or changes in cellular morphology. rsc.org For example, a screen might reveal that an indazole derivative induces apoptosis by monitoring the upregulation of proteins like cleaved caspase-3 and Bax. rsc.org

Specific Biological Targets of this compound

Based on extensive research into the indazole scaffold, several key classes of biological targets have been identified. While direct targets of this compound are not specified in the available literature, its structural motifs suggest potential interactions with targets commonly modulated by related compounds.

Enzyme Inhibition and Activation Profiles

The most prominent targets for indazole derivatives are protein kinases. The indazole core is a well-established "hinge-binding" motif, effectively interacting with the ATP-binding site of many kinases. nih.gov Numerous indazole-based compounds have been developed as potent inhibitors of various kinases, including:

Tyrosine Kinases: Vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and epidermal growth factor receptors (EGFRs) are frequent targets. nih.govmdpi.com For instance, some 1H-indazol-3-amine derivatives have shown potent inhibitory activity against FGFR1. mdpi.com

Serine/Threonine Kinases: Cyclin-dependent kinases (CDKs), such as CDK8, and Aurora kinases are also targeted by indazole compounds. nih.govnih.gov

Multi-Kinase Inhibitors: Many indazole derivatives exhibit activity against multiple kinases. For example, some have been identified as inhibitors of c-Kit, PDGFRβ, and FLT3. nih.gov

Beyond kinases, other enzymes are also targeted by this class of compounds. Certain indazole derivatives have shown inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), carbonic anhydrases (hCAs), and butyrylcholinesterase (BChE). nih.govmonash.edu Conversely, some indazole compounds have been identified as activators of Sirtuin 1 (SIRT1), an enzyme involved in cellular metabolism and aging. nih.gov

| Enzyme Target Class | Specific Examples | Mode of Action | Reference |

|---|---|---|---|

| Protein Kinases | VEGFR, FGFR, EGFR, CDK8, Aurora Kinase, c-Kit, PDGFRβ, FLT3 | Inhibition | nih.govnih.govmdpi.com |

| Other Enzymes | IDO1, Carbonic Anhydrases, Butyrylcholinesterase | Inhibition | nih.govmonash.edu |

| Deacetylases | Sirtuin 1 (SIRT1) | Activation | nih.gov |

Receptor Binding Affinities and Selectivity

Indazole derivatives have also been developed as ligands for G-protein coupled receptors (GPCRs). Specifically, compounds incorporating an indazole scaffold linked to a piperazine (B1678402) moiety have been evaluated for their affinity to dopamine (B1211576) and serotonin (B10506) receptors, which are important targets for antipsychotic drugs. nih.gov

Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand from the receptor by the test compound, allowing for the calculation of the inhibition constant (Ki). researchgate.net Studies on such indazole derivatives have shown varying affinities for D2, 5-HT1A, and 5-HT2A receptors, with substitutions on the phenyl ring, including fluorine atoms, significantly influencing binding affinity and selectivity. nih.gov For example, a fluorine atom at the para-position of the phenyl ring can lead to higher affinity for the 5-HT2A receptor compared to ortho or meta substitutions. nih.gov

| Receptor Target | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Dopamine D2 Receptor | Indazole-piperazine derivatives | High nanomolar affinity observed. | nih.gov |

| Serotonin 5-HT1A Receptor | Indazole-piperazine derivatives | Binding affinity is influenced by substitutions. | nih.gov |

| Serotonin 5-HT2A Receptor | Indazole-piperazine derivatives | Fluorine substitution on the phenyl ring enhances affinity. | nih.gov |

| α2-Adrenoceptor | 1-[(imidazolidin-2-yl)imino]indazole | Found to be a selective α2-adrenoceptor ligand. | nih.gov |

Modulation of Protein-Protein Interactions

A more recent and challenging area of drug discovery is the modulation of protein-protein interactions (PPIs). Some indazole-based compounds have been investigated for their ability to interfere with such interactions. For instance, the p53-MDM2 interaction is a critical regulator of apoptosis and a key target in cancer therapy. Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle, potentially through the inhibition of the p53-MDM2 pathway. nih.gov Identifying and characterizing such activities often requires complex cell-based assays that can measure the downstream effects of disrupting a specific PPI.

Characterization of Ligand-Target Binding Kinetics and Thermodynamics

A comprehensive search of publicly available scientific literature and databases did not yield specific experimental data on the binding kinetics or thermodynamics for the compound this compound. While the broader class of indazole derivatives has been investigated for various biological activities, detailed quantitative analysis of the binding affinity, association and dissociation rates, and thermodynamic parameters for this specific molecule is not documented.

Indazole-containing compounds are recognized for their diverse pharmacological potential, often targeting protein kinases. The interaction between a ligand, such as this compound, and its biological target is a dynamic process. The study of binding kinetics provides insights into the rates at which the ligand associates with its target (k_on) and dissociates from it (k_off). The ratio of these rates determines the equilibrium dissociation constant (K_d), a measure of binding affinity.

Thermodynamic analysis, often conducted using techniques like Isothermal Titration Calorimetry (ITC), complements kinetic studies by elucidating the driving forces behind the binding event. This includes measuring the change in enthalpy (ΔH) and entropy (ΔS), which together determine the change in Gibbs free energy (ΔG) of binding. These parameters reveal whether the interaction is primarily driven by favorable enthalpic contributions (e.g., hydrogen bonds, van der Waals forces) or entropic effects (e.g., hydrophobic interactions, conformational changes).

Although no specific data tables can be generated for this compound due to the absence of published research, the general principles of ligand-target binding characterization are well-established. Future research on this compound would likely involve these experimental approaches to determine its precise mechanism of action and therapeutic potential.

Mechanistic Insights into the Biological Activity of 3 2 Fluorophenyl 1h Indazol 5 Amine

Elucidation of Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways is a hallmark of many therapeutic agents, particularly in oncology. For the broader class of 1H-indazole-3-amine derivatives, research has pointed towards the inhibition of protein kinases as a primary mechanism of action. researchgate.net

Downstream Signaling Cascade Analysis

Specific downstream signaling cascade analysis for 3-(2-fluorophenyl)-1H-indazol-5-amine is not extensively detailed in the available literature. However, studies on structurally related indazole derivatives suggest potential interference with pathways critical for cancer cell survival and proliferation. For instance, a study on a series of 1H-indazole-3-amine derivatives identified the p53/MDM2 pathway as a possible target. researchgate.net Inhibition of MDM2 can lead to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 then transcriptionally regulates a host of genes involved in cell cycle arrest and apoptosis, thereby inhibiting tumor growth. researchgate.net

Upstream Regulatory Mechanisms and Feedback Loops

There is currently a lack of specific information regarding the upstream regulatory mechanisms and feedback loops that are directly modulated by this compound. The p53-MDM2 interaction itself forms a critical negative feedback loop, where p53 promotes the expression of MDM2, which in turn targets p53 for degradation. researchgate.net It is plausible that compounds of this class could disrupt this feedback loop, leading to sustained p53 activity. However, direct evidence for this specific compound is not available.

Cell Cycle Perturbation and Arrest Mechanisms

The ability to interfere with the cell cycle is a key mechanism for many anticancer agents. Research on some 3-amino-N-phenyl-1H-indazole-1-carboxamides has shown that these compounds can cause a block in the G0-G1 phase of the cell cycle. This arrest is associated with an increase in the underphosphorylated, active form of the Retinoblastoma protein (pRb).

While direct studies on the cell cycle effects of this compound are not available, a study on a related series of 1H-indazole-3-amine derivatives showed that a lead compound could induce cell cycle arrest in K562 chronic myeloid leukemia cells. researchgate.net The specific phase of cell cycle arrest and the key molecular players, such as cyclins and cyclin-dependent kinases (CDKs), have not been elucidated for this compound.

Apoptosis and Programmed Cell Death Induction Pathways

Induction of apoptosis is a desirable outcome for anticancer therapies. For the 1H-indazole-3-amine class of compounds, evidence suggests the potential to trigger programmed cell death. In a study of indazole derivatives, a lead compound was found to induce apoptosis in K562 cells in a dose-dependent manner. researchgate.net The mechanism of apoptosis induction was linked to the inhibition of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. researchgate.net The Bcl-2 family of proteins are critical regulators of the intrinsic, or mitochondrial, pathway of apoptosis. A shift in the ratio of pro- to anti-apoptotic Bcl-2 family members can lead to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.

While these findings are for a related indazole derivative, they provide a plausible hypothesis for the pro-apoptotic mechanism of this compound, which warrants further investigation.

Autophagy Modulation and Its Role in Cellular Response

Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the cellular context. There is no specific information available from the conducted searches regarding the modulation of autophagy by this compound or its role in the cellular response to this compound.

Epigenetic Modulatory Effects and Chromatin Remodeling

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in gene expression and are often dysregulated in cancer. Some anticancer agents exert their effects by targeting the enzymes responsible for these modifications. Based on the available scientific literature, there is no information on the epigenetic modulatory effects or the ability of this compound to induce chromatin remodeling.

Gene Expression Profiling and Proteomic Analysis

A comprehensive review of the scientific literature reveals a notable absence of specific studies on the global gene expression profiling and proteomic analysis of this compound. High-throughput analyses, such as microarray, RNA-sequencing, or mass spectrometry-based proteomics, which are crucial for elucidating the broad cellular impact of a compound, have not been published for this specific molecule. Consequently, detailed data on the modulation of gene transcripts or the comprehensive landscape of protein expression changes induced by this compound are not available.

While research on the broader class of indazole derivatives has shown that some of these compounds can influence the expression of specific proteins involved in key cellular processes like apoptosis, this information is not directly applicable to this compound without dedicated experimental validation. For instance, studies on other complex indazole-containing molecules have demonstrated effects on the levels of apoptotic regulators such as Bax, Bcl-2, and proteins in the p53/MDM2 pathway. nih.govresearchgate.net However, these findings are specific to the compounds studied and cannot be extrapolated to definitively describe the mechanistic actions of this compound.

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors. nih.govnih.gov These inhibitors function by targeting the ATP-binding pocket of kinases, thereby modulating signaling pathways that are often deregulated in diseases like cancer. The biological effects of such inhibitors are typically linked to downstream changes in protein phosphorylation and, subsequently, gene expression. However, without specific experimental data for this compound, any discussion of its impact on gene and protein expression would be speculative.

Future research employing transcriptomic and proteomic approaches would be invaluable for understanding the precise molecular mechanisms of this compound. Such studies would provide a global view of the cellular pathways it affects, identify potential biomarkers of its activity, and help in discovering its primary molecular targets.

Due to the lack of available data, no data tables on gene expression or proteomic analysis for this compound can be provided.

Structure Activity Relationship Sar Studies for 3 2 Fluorophenyl 1h Indazol 5 Amine and Its Analogs

Design and Synthesis of Analogs for Comprehensive SAR Exploration

The systematic investigation of the SAR for 3-(2-fluorophenyl)-1H-indazol-5-amine necessitates the design and synthesis of a diverse library of analogs. The synthetic strategies often begin with a key intermediate, such as 5-bromo-2-fluorobenzonitrile (B68940), which can be cyclized with hydrazine (B178648) hydrate (B1144303) to form a 5-bromo-1H-indazol-3-amine core. nih.gov This intermediate serves as a versatile scaffold for introducing various aryl groups at the C-5 position via Suzuki coupling reactions, allowing for the exploration of a wide range of substituents on the phenyl ring. nih.gov

Further modifications can be introduced at the 3-amino group. For instance, the introduction of mercapto acetamide (B32628) or piperazine (B1678402) acetamide moieties at this position has been explored to enhance properties like solubility and oral bioavailability, drawing inspiration from successful kinase inhibitors like Imatinib. nih.gov The synthesis of these analogs allows for a comprehensive evaluation of how different structural motifs influence the biological activity of the parent compound.

Impact of Indazole Ring Modifications on Biological Potency and Selectivity

The indazole core is a crucial pharmacophore in this series of compounds, and modifications to this bicyclic ring system can significantly impact biological potency and selectivity. Studies on related indazole-containing kinase inhibitors have shown that the integrity of the indazole ring is often essential for activity.

For instance, in a series of 3-ethynyl-1H-indazoles developed as PI3Kα inhibitors, the isosteric replacement of the indazole nucleus with a pyrazolopyridine ring resulted in a notable decrease in inhibitory activity. nih.gov Comparing the most active 3-ethynylindazole compound with its pyrazolopyridine counterpart revealed a tenfold reduction in potency, highlighting the critical role of the indazole scaffold for target engagement. nih.gov

Substitutions on the benzene (B151609) portion of the indazole ring also play a significant role. While direct SAR data for substitutions at the C4, C6, and C7 positions of this compound are not extensively detailed in publicly available literature, research on other indazole series suggests that these positions are key for modulating potency and selectivity. For example, in a series of 6-anilinoindazoles, substitutions on the indazole ring were critical for their activity as c-Jun N-terminal kinase-3 inhibitors. austinpublishinggroup.com

Role of the 2-Fluorophenyl Substituent in Target Engagement and Activity

The presence and substitution pattern of the phenyl ring at the C-3 position of the indazole core are pivotal for the biological activity of these compounds. The 2-fluorophenyl group, in particular, has been shown to be a favorable substituent in various kinase inhibitors.

In a study of 3,5-disubstituted indazole derivatives, the nature of the substituent at the C-5 position was explored, and a 3-fluorophenyl group was found to be beneficial for antitumor activity against the K562 cell line. nih.gov Although this substitution is at a different position, it underscores the potential importance of fluorinated phenyl rings for the activity of this compound class. The introduction of a fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which can affect its interaction with the target protein.

The ortho-position of the fluorine atom on the phenyl ring can enforce a specific conformation of the molecule, which may be optimal for binding to the active site of a target kinase. This conformational constraint can enhance binding affinity and, consequently, inhibitory potency.

Significance of the 5-Amine Group for Pharmacological Efficacy

The amine group at the C-5 position of the indazole ring is a key functional group that can significantly influence the pharmacological properties of the molecule. While direct SAR studies on the 5-amino group of this compound are limited in the available literature, the importance of amino groups on the indazole scaffold is well-established in the context of kinase inhibition.

The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment in many kinase inhibitors. nih.gov This moiety can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. For example, in the marketed drug Linifanib, the 1H-indazole-3-amine core effectively binds to the hinge region of tyrosine kinases. nih.gov Similarly, the 3-aminoindazole moiety in Entrectinib plays a critical role in its potent antitumor activity. nih.gov

While the 5-amino group is not directly analogous to the 3-amino group in terms of its position relative to the pyrazole (B372694) ring, it can still play a vital role in forming interactions with the target protein or in modulating the physicochemical properties of the compound, such as its solubility and basicity. Further derivatization of the 5-amino group could also provide a handle for optimizing the pharmacokinetic profile of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For the this compound series, QSAR studies can provide valuable insights into the structural requirements for potent biological activity and can be used to predict the activity of novel, unsynthesized analogs.

Data Set Preparation: A series of analogs with their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A variety of molecular descriptors, such as physicochemical, topological, and electronic properties, would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

For instance, 2D and 3D-QSAR studies on 5-substituted-1H-indazole derivatives as GSK-3β inhibitors have highlighted the importance of descriptors related to topology, lipophilicity (SlogP), electrostatic potential, and hydrophobicity in determining the biological activity. researchgate.net Such models can guide the design of new compounds with improved potency.

Table 1: Hypothetical QSAR Data for this compound Analogs

| Compound | R1 (at C-4) | R2 (at C-6) | logP | Molecular Weight | IC50 (µM) |

| 1 | H | H | 3.5 | 228.24 | 1.2 |

| 2 | Cl | H | 4.1 | 262.69 | 0.8 |

| 3 | H | OMe | 3.2 | 258.27 | 2.5 |

| 4 | Me | H | 3.9 | 242.27 | 1.0 |

| 5 | H | NO2 | 3.3 | 273.24 | 3.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore Elucidation and Ligand-Based Design Principles

Pharmacophore modeling is another powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For the this compound series, a pharmacophore model can be developed based on a set of active analogs.

A typical pharmacophore for a kinase inhibitor often includes features such as:

Hydrogen Bond Acceptors and Donors: To interact with the hinge region of the kinase.

Aromatic Rings: For hydrophobic and π-π stacking interactions.

Hydrophobic Features: To occupy hydrophobic pockets in the active site.

While a specific pharmacophore model for this compound has not been published, studies on other indazole-based kinase inhibitors provide insights into the likely key features. For example, a de novo design approach to identify an indazole-based pharmacophore for FGFR kinase inhibitors highlighted the importance of the indazole core for binding. nih.gov

Ligand-based design principles derived from such models can guide the rational design of new analogs. By ensuring that new molecules possess the key pharmacophoric features, there is a higher probability that they will exhibit the desired biological activity. This approach can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher likelihood of success.

Preclinical Pharmacological Evaluation of 3 2 Fluorophenyl 1h Indazol 5 Amine

In Vitro Pharmacological Profiling

In vitro studies are the first step in characterizing the biological activity of a new chemical entity. These experiments are conducted in a controlled laboratory setting, using cultured cells or isolated proteins, to determine the compound's potential efficacy and mechanism of action at a molecular level.

Cell Proliferation and Viability Assays Across Diverse Cell Lines

To evaluate the potential of a compound like 3-(2-fluorophenyl)-1H-indazol-5-amine as an anticancer agent, its effect on cell growth and survival would be tested against a panel of diverse cancer cell lines. This typically includes cell lines from various cancer types, such as lung, breast, colon, and leukemia, to assess the breadth of its activity. mdpi.com

A standard method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. mdpi.com The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Illustrative Data Table for Cell Proliferation Assays

Below is an example of how data from such an assay would be presented. Note: The following data is hypothetical and for illustrative purposes only, as no specific data for this compound was found.

| Cell Line | Cancer Type | IC50 (µM) for Compound X |

| A549 | Lung Carcinoma | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| HCT116 | Colon Carcinoma | Data not available |

| K562 | Chronic Myeloid Leukemia | Data not available |

Functional Assays Demonstrating Specific Biological Effects

Once a compound shows antiproliferative activity, functional assays are employed to understand how it affects the cancer cells. For indazole derivatives, which are often developed as kinase inhibitors or cell cycle modulators, these assays are crucial. nih.govresearchgate.net

Common functional assays include:

Apoptosis Assays: To determine if the compound induces programmed cell death. This can be measured by techniques like flow cytometry using Annexin V/PI staining. researchgate.net

Cell Cycle Analysis: To investigate if the compound causes cells to arrest at a specific phase of the cell cycle, thereby preventing their division. rsc.org

Western Blotting: To measure the levels of specific proteins involved in cell growth, survival, and apoptosis pathways (e.g., Bcl-2 family proteins, caspases). nih.gov

Selectivity Profiling Against Off-Targets and Related Protein Families

A critical aspect of preclinical evaluation is to determine the selectivity of a compound. An ideal drug candidate would potently affect its intended target while having minimal activity against other related proteins (off-targets), which could lead to unwanted side effects. For a potential kinase inhibitor, this would involve screening it against a panel of other kinases.

Furthermore, to assess its therapeutic index, the compound's cytotoxicity is tested on non-cancerous cell lines (e.g., normal human cell lines). mdpi.com A high ratio of toxicity to cancer cells versus normal cells indicates good selectivity.

In Vivo Efficacy Studies in Established Disease Models

Following promising in vitro results, the compound would be tested in living organisms to evaluate its efficacy and behavior in a more complex biological system.

Evaluation in Genetically Engineered and Xenograft Animal Models of Disease

The most common in vivo models for cancer research are xenograft models, where human cancer cells are implanted into immunocompromised mice. researchgate.netnih.gov The mice are then treated with the test compound, and tumor growth is monitored over time. The effectiveness of the compound is assessed by its ability to slow or reduce tumor growth compared to a control group.

Illustrative Data Table for In Vivo Efficacy Study

The following is a representative table for presenting results from a xenograft study. Note: This data is hypothetical.

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) |

| Nude mice with A549 xenografts | Vehicle Control | 0 |

| Nude mice with A549 xenografts | Compound X | Data not available |

Computational Chemistry and Molecular Modeling of 3 2 Fluorophenyl 1h Indazol 5 Amine

Molecular Docking Studies with Identified Protein Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is fundamental in identifying potential biological targets and understanding the binding mode of a ligand like 3-(2-fluorophenyl)-1H-indazol-5-amine.

The indazole scaffold is a known "privileged structure" that interacts with a variety of protein targets, particularly protein kinases. The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment, capable of forming key hydrogen bonds with the backbone of kinase ATP-binding sites. nih.gov Therefore, molecular docking studies for this compound would logically focus on kinases implicated in cancer and inflammatory diseases.

Potential protein targets for docking studies would include, but are not limited to:

Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and BCR-Abl kinase.

Serine/Threonine Kinases: Phosphoinositide-dependent kinase-1 (PDK1) and p38 MAP kinase. nih.gov

Other Enzymes: Histone Deacetylases (HDACs) and Murine Double Minute 2 (MDM2). researchgate.net

Docking simulations would place this compound into the active site of these proteins. The results would be scored based on binding energy calculations, predicting the affinity of the compound for the target. The analysis would focus on identifying key interactions, such as hydrogen bonds formed by the indazole amine and hydrophobic interactions involving the fluorophenyl ring.

Illustrative Molecular Docking Results This table represents hypothetical docking scores for this compound against relevant protein targets to illustrate the type of data generated from such a study.

| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| VEGFR-2 (e.g., 4AGD) | -9.2 | Cys919, Asp1046 |

| PDK1 (e.g., 5L4Q) | -8.5 | Leu155, Asp223 |

| p38 MAP Kinase (e.g., 3HEC) | -8.1 | Met109, Lys53 |

| MDM2 (e.g., 1RV1) | -7.6 | Leu54, Val93 |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. An MD simulation models the physical movements of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions.

For a promising docked pose of this compound with a target protein (e.g., VEGFR-2), an MD simulation would be run for a duration of nanoseconds. The analysis of the resulting trajectory would involve calculating metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand to evaluate structural stability. A stable RMSD suggests the ligand remains securely bound in the active site. Furthermore, Root Mean Square Fluctuation (RMSF) analysis would highlight flexible regions of the protein and ligand. The simulation would also confirm the stability of hydrogen bonds and other interactions identified during docking.

De Novo Drug Design Approaches and Fragment-Based Design

De novo design and fragment-based drug design (FBDD) are strategies used to create novel molecules with high affinity for a target. The this compound structure can serve as both a scaffold for further development and a source of valuable fragments.

In Fragment-Based Design , the indazole core or the fluorophenyl group could be identified as initial "fragments" that bind to a protein target. nih.gov These fragments can then be grown or linked with other fragments to create a more potent, lead-like molecule. For instance, if the 5-aminoindazole (B92378) fragment is shown to bind effectively in a kinase hinge region, computational methods can be used to explore modifications at the 3-position to optimize interactions with other parts of the binding pocket. nih.gov

De Novo Design would utilize the this compound scaffold as a starting point. Computational algorithms could suggest novel R-group substitutions on the indazole ring or phenyl ring to improve binding affinity, selectivity, or pharmacokinetic properties. This approach explores a vast chemical space to identify next-generation analogs.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.

Structure-Based Virtual Screening (SBVS) would use the three-dimensional structure of a protein target. A library of compounds, potentially containing thousands of indazole analogs, would be docked into the target's active site. The molecules would be ranked based on their docking scores, and the top-ranking hits would be selected for further experimental testing. This method is highly effective when a high-quality crystal structure of the target is available. researchgate.net

Ligand-Based Virtual Screening (LBVS) is applied when the structure of the target protein is unknown, but one or more active ligands are known. In this scenario, this compound, if identified as an active compound, could be used as a template. The screening process would search for molecules in a database that have a similar shape, size, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings). scispace.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Early prediction of a compound's ADME properties is critical to avoid late-stage failures in drug development. Various computational models are used to estimate the pharmacokinetic profile of a molecule like this compound. These predictions help assess its "drug-likeness." nih.govmdpi.com

Key properties evaluated include:

Lipinski's Rule of Five: A rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Aqueous Solubility (logS): Predicts the solubility of the compound in water, which affects its absorption.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross the BBB, which is crucial for CNS-acting drugs.

Human Intestinal Absorption (HIA): Estimates the percentage of the compound that will be absorbed from the gut.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes like CYP2D6 or CYP3A4.

Illustrative In Silico ADME Prediction for this compound This table shows a hypothetical ADME profile, illustrating the type of data generated from computational prediction tools.

| Property | Predicted Value | Compliance/Interpretation |

| Molecular Weight | 227.24 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Octanol/Water Partition) | 2.8 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (< 10) |

| Aqueous Solubility (logS) | -3.5 | Moderately Soluble |

| Blood-Brain Barrier Permeability | High | Predicted to be CNS active |

| Human Intestinal Absorption | > 90% | High oral bioavailability predicted |

| CYP2D6 Inhibitor | No | Low risk of specific drug interactions |

Lead Optimization and Drug Discovery Implications of 3 2 Fluorophenyl 1h Indazol 5 Amine

Strategies for Enhancing Target Potency and Selectivity Through Chemical Modification

The optimization of the 3-(2-fluorophenyl)-1H-indazol-5-amine scaffold involves systematic chemical modifications to improve its interaction with biological targets. Structure-activity relationship (SAR) studies are pivotal in guiding these modifications.

Key strategies include:

Modification of the Phenyl Ring: The fluorine atom on the phenyl group is often critical for activity. Studies on related indazole derivatives have shown that the presence and position of halogen substituents on a phenyl ring are essential for inhibitory effects on targets like equilibrative nucleoside transporters (ENTs). polyu.edu.hkfrontiersin.org Further optimization can involve adding other substituents to this ring to probe interactions with hydrophobic pockets in the target's active site. For instance, replacing a chloro-phenyl group with a trifluoromethyl-phenyl group has been shown to significantly improve potency in indazole-based TRPA1 antagonists. researchgate.net

Substitution on the Indazole Nucleus: The indazole ring itself offers multiple positions for modification. Adding small groups to other positions, such as the C6 position, can enhance activity and selectivity. researchgate.net For example, in a series of Aurora kinase inhibitors, substituting the C5 or C6 position of the indazole with moieties like phenyl urea (B33335) or benzylamine (B48309) resulted in potent compounds with IC50 values below 1 µM. nih.gov

Derivatization of the Amine Group: The 5-amino group is a key handle for introducing diverse chemical functionalities to form hydrogen bonds or other interactions with the target protein. Acylation or alkylation of this amine can lead to amides, sulfonamides, or substituted amines, which can be tailored to fit the specific topology of a target's binding site.

The following table summarizes SAR findings from studies on related structures, illustrating how specific modifications can influence biological activity.

| Base Scaffold | Modification | Target/Assay | Result (IC50) |

| 5-(substituted-phenyl)-1H-indazole-3-amine derivative | R1 = 3-fluorophenyl | K562 cancer cells | Potent activity |

| 5-(substituted-phenyl)-1H-indazole-3-amine derivative | R1 = 4-methoxyphenyl | K562 cancer cells | 2-10 fold decrease in activity |

| 5-(2-chlorophenyl)-indazole | Lead compound | TRPA1 ion channel | 1.23 µM |

| 5-(2-trifluoromethylphenyl)-6-substituted-indazole | Optimized analog | TRPA1 ion channel | 0.015 µM |

| Indazole-based Aurora Kinase Inhibitor | Initial Hit | Aurora Kinase | 13 µM |

| Indazole-based Aurora Kinase Inhibitor | C5/C6 phenyl urea substitution | Aurora Kinase | < 1 µM |

This table is generated based on data from multiple sources. nih.govnih.govresearchgate.net

Approaches for Improving Preclinical Pharmacokinetic Profiles

A critical aspect of lead optimization is enhancing the pharmacokinetic (PK) profile of a compound to ensure it can reach its target in the body effectively. For indazole derivatives, several approaches are employed:

Modulating Physicochemical Properties: The metabolic stability of indazole-based compounds can vary. Studies comparing indole (B1671886) and indazole cores have shown that indazole-containing molecules may have faster in vitro clearance rates. mdpi.com Modifications are therefore targeted at improving metabolic stability without sacrificing potency.

Improving Solubility and Bioavailability: The introduction of polar groups or ionizable centers can improve aqueous solubility and subsequent oral bioavailability. For instance, incorporating a (S)-3-fluoropyrrolidine moiety in a 4-substituted indazole series led to analogs with good rat bioavailability (F = 83%) and half-life (t1/2 = 1.7 h). nih.gov

Fragment-Based Optimization: Computational tools can predict absorption, distribution, metabolism, and excretion (ADMET) properties to guide synthetic efforts. researchgate.net By identifying metabolically liable spots on the molecule, chemists can make targeted changes, such as blocking oxidative metabolism by introducing fluorine atoms or other stable groups.

Development of Advanced Analogs for Further Preclinical Development

The iterative process of design, synthesis, and testing leads to the development of advanced analogs with superior properties. This process often involves moving from a "hit" compound identified in initial screening to a highly optimized "lead" candidate.

A clear example is the development of TRPA1 antagonists, where an initial hit, 5-(2-chlorophenyl)-indazole (IC50 = 1.23 µM), was identified. researchgate.net Through medicinal chemistry optimization that explored the SAR around the indazole ring, an advanced analog, Compound 31, was developed. researchgate.net This new compound featured a trifluoromethyl group on the phenyl ring and further substitution on the indazole core, resulting in a potent and selective antagonist with an IC50 of 0.015 µM and moderate oral bioavailability in rodents. researchgate.net

Another strategy involves designing analogs to overcome specific challenges, such as drug resistance. In the development of EGFR inhibitors, analogs of an aminoindazole scaffold were designed to be active against the L858R/T790M double-mutated EGFR, which is resistant to first-generation therapies. researchgate.net These advanced analogs showed potent activity with IC50 values below 5 nM biochemically and below 500 nM in corresponding cell lines. researchgate.net

The table below illustrates the progression from initial hits to advanced analogs.

| Initial Hit/Lead | Advanced Analog | Target | Improvement |

| 5-(2-chlorophenyl)-indazole | Compound 31 | TRPA1 | ~80-fold increase in potency (IC50: 1.23 µM → 0.015 µM) |

| First-generation EGFR inhibitor | Aminoindazole derivative (Compound 5) | Double-mutated EGFR | High potency against resistant form (IC50 < 500 nM in cells) |

This table is generated based on data from multiple sources. researchgate.netresearchgate.net

Potential Therapeutic Applications and Research Trajectories Derived from Preclinical Findings

The versatility of the this compound scaffold and its derivatives has led to exploration in several therapeutic areas.

Oncology: This is the most prominent application for indazole derivatives. researchgate.netnih.gov Analogs have shown potent anti-proliferative activity against a range of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and colorectal (HCT116) cancers. nih.govnih.gov The mechanisms of action often involve the inhibition of protein kinases, which are crucial for cancer cell growth and survival. nih.gov Specific targets identified for indazole-based inhibitors include Aurora kinases, Fibroblast Growth Factor Receptors (FGFRs), and Glycogen Synthase Kinase-3 (GSK-3). nih.govnih.gov Some derivatives have also been found to induce cancer cell death (apoptosis) by modulating pathways like p53/MDM2. nih.gov

Immunotherapy: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that suppresses the immune system, and its inhibition is a key strategy in cancer immunotherapy. Aminoindazole derivatives have been designed as IDO1 inhibitors, with one compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, showing potent anti-proliferative activity (IC50 = 0.4 µM in HCT116 cells) and suppression of IDO1 protein expression. nih.govrsc.org

Neurodegenerative Diseases: While less explored for this specific scaffold, related indole structures have shown promise as inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease. nih.gov The structural similarity suggests a potential, albeit speculative, trajectory for developing indazole-based MAO-B inhibitors.

Pain and Inflammation: The successful development of potent indazole-based TRPA1 antagonists highlights their potential in treating inflammatory pain. researchgate.net

Future research will likely focus on developing highly selective inhibitors to minimize off-target effects and further improving the pharmacokinetic properties of these promising compounds to advance them into clinical trials.

Future Perspectives and Emerging Research Avenues for 3 2 Fluorophenyl 1h Indazol 5 Amine

Exploration of Novel Biological Targets and Therapeutic Indications

While the indazole nucleus is frequently associated with kinase inhibition, the future development of 3-(2-fluorophenyl)-1H-indazol-5-amine will benefit from a broader exploration of its biological targets, potentially extending its therapeutic applications beyond cancer.

The primary avenue of investigation remains within the human kinome. Many indazole derivatives have shown potent inhibitory activity against a range of protein kinases that are dysregulated in cancer and other diseases. nih.govchemicalkinomics.com Future research should involve comprehensive screening of this compound against large kinase panels to identify both primary targets and potential off-targets, which could be therapeutically relevant or sources of toxicity. oup.com Key kinase families to investigate include those involved in angiogenesis (e.g., VEGFRs), cell proliferation (e.g., FGFRs, PDGFRs), and survival pathways (e.g., PI3K/AKT/mTOR). nih.govnih.gov For instance, a recent study on 3-amino-1H-indazole derivatives demonstrated potent inhibition of the PI3K/AKT/mTOR signaling pathway in gastric cancer cells. nih.gov

Beyond oncology, indazole derivatives have shown promise in treating inflammatory conditions. nih.gov Research could explore the effect of this compound on key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines like TNF-α and various interleukins. nih.govresearchgate.net The compound 5-aminoindazole (B92378), a structurally related molecule, produced a maximum inflammation inhibition of 83.09% in an in vivo model, suggesting that the 5-amino group is compatible with anti-inflammatory activity. nih.gov

Furthermore, the structural similarity to compounds targeting monoamine oxidase B (MAO-B) suggests a potential role in neurodegenerative diseases like Parkinson's disease. nih.gov Screening against neurological targets could unveil entirely new therapeutic indications for this chemical scaffold.

| Potential Biological Target Class | Specific Examples | Potential Therapeutic Indication | Rationale |

|---|---|---|---|

| Protein Kinases | VEGFR, FGFR, PDGFR, PI3K, AKT, c-Kit, RET | Oncology (e.g., renal, lung, gastric cancer) | The 1H-indazole-3-amine scaffold is a known hinge-binder for many kinases crucial for tumor growth and angiogenesis. nih.govnih.govsemanticscholar.org |

| Inflammatory Mediators | COX-2, TNF-α, Interleukins | Inflammatory Diseases (e.g., rheumatoid arthritis) | Structurally similar indazole derivatives have demonstrated significant in vitro and in vivo anti-inflammatory effects. nih.govresearchgate.net |

| Neurotransmitter Enzymes | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases (e.g., Parkinson's Disease) | Indazole-based hits have been reported as potential MAO-B inhibitors for ameliorating dopamine (B1211576) depletion. nih.gov |

| Serotonin (B10506) Receptors | 5-HT receptors | Chemotherapy-induced nausea, CNS disorders | The indazole core is present in serotonin receptor antagonists like Granisetron. nih.gov |

Application in Combination Therapies with Existing or Investigational Agents

To enhance therapeutic efficacy and overcome potential resistance mechanisms, future research should focus on evaluating this compound in combination with other agents. If its primary mechanism is confirmed as kinase inhibition, rational combinations can be designed.

In oncology, this could involve pairing it with:

Standard Chemotherapy: Combining a targeted agent with cytotoxic drugs can provide a dual mechanism of attack on cancer cells.

Other Kinase Inhibitors: A combination of inhibitors targeting different nodes in a signaling pathway (vertical inhibition) or parallel pathways (horizontal inhibition) can be more effective than monotherapy.

Immunotherapy: There is growing evidence that kinase inhibitors can modulate the tumor microenvironment, potentially sensitizing tumors to immune checkpoint inhibitors.

Hypoxia-Activated Drugs: Treatments like photodynamic therapy (PDT) can induce hypoxia, which compromises their efficacy. Combining them with a compound that is effective in hypoxic conditions or a bioreductive drug like tirapazamine (B611382) could lead to synergistic effects. mdpi.com

For inflammatory diseases, combinations with standard-of-care treatments like methotrexate (B535133) or biologics could be explored to achieve greater disease control or allow for dose reduction of existing therapies.

| Therapeutic Area | Combination Agent Class | Example Agent | Rationale for Combination |

|---|---|---|---|

| Oncology | Standard Chemotherapy | Paclitaxel | Combine targeted anti-proliferative/anti-angiogenic effects with broad cytotoxic action. |

| Oncology | Immune Checkpoint Inhibitor | Pembrolizumab | Modulate the tumor microenvironment to enhance the anti-tumor immune response. |

| Oncology | Hypoxia-Activated Prodrug | Tirapazamine | Target both oxygenated and hypoxic tumor cell populations for a more comprehensive anti-tumor effect. mdpi.com |

| Inflammatory Disease | DMARD | Methotrexate | Achieve synergistic anti-inflammatory effects through different mechanisms, potentially allowing for dose reduction. |

Development of Prodrug Strategies and Targeted Delivery Systems

The 5-amino group of this compound is a prime handle for the development of prodrugs. A prodrug strategy involves the temporary chemical modification of an active drug to improve its pharmaceutical or pharmacokinetic properties, such as solubility, permeability, or tissue-specific delivery. nih.govresearchgate.net

Given that the primary amine is prone to ionization under physiological conditions, which can limit membrane penetration, masking this group could enhance oral bioavailability and central nervous system penetration. nih.gov Various prodrug strategies for amines have been developed and could be applied here. nih.govresearchgate.net For example, forming a bioreversible amide or carbamate (B1207046) could create a more lipophilic molecule that is later hydrolyzed by enzymes (e.g., esterases, amidases) to release the active parent drug. nih.gov

Another advanced strategy is Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where an antibody-enzyme conjugate is targeted to tumor cells, followed by administration of a prodrug that is selectively activated by the localized enzyme. nih.gov The 5-amino group could be masked with a moiety cleavable by an enzyme not typically present in healthy tissue but delivered via the antibody.

| Prodrug Approach | Promoieity Example | Activation Mechanism | Potential Advantage |

|---|---|---|---|

| N-Acylation (Amides/Carbamates) | Acetyl, Alkoxycarbonyl | Enzymatic (Amidases, Esterases) | Increased lipophilicity, improved membrane permeability. nih.gov |

| (Acyloxy)alkyl Carbamates | Pivaloyloxymethyl (POM) carbamate | Enzymatic cleavage followed by spontaneous chemical release | Well-established tripartite system for improving oral absorption. researchgate.net |

| Phosphoryl Prodrugs | N-Phosphoryl group | Enzymatic (Phosphatases) | Greatly increased aqueous solubility for intravenous formulations. nih.gov |

| Bioreductive Prodrugs | Dinitrobenzoyl group | Reduction in hypoxic conditions (e.g., in tumors) | Targeted release of the active drug in the tumor microenvironment. nih.gov |

Integration with Advanced Omics Technologies (Genomics, Proteomics, Metabolomics)

To fully understand the mechanism of action, identify biomarkers, and personalize treatment, integrating advanced omics technologies is crucial. nih.govfrontlinegenomics.com

Genomics and Transcriptomics: These technologies can help identify patient populations most likely to respond to the drug. For example, sequencing tumor DNA could reveal mutations in a specific kinase that confer sensitivity to this compound. RNA sequencing (RNA-seq) before and after treatment can reveal which cellular pathways are modulated by the compound. frontlinegenomics.com

Proteomics: Quantitative proteomics is a powerful tool for unbiased target identification. acs.org By using chemical probes based on the compound structure, one can "pull down" its binding partners from cell lysates and identify them via mass spectrometry. Furthermore, phosphoproteomics can provide a global snapshot of the cellular signaling state, revealing which kinases are inhibited by the drug in a cellular context by measuring changes in the phosphorylation of their downstream substrates. acs.org

Metabolomics: This approach analyzes the global metabolic profile of cells or organisms. It can uncover unexpected effects of the drug on cellular metabolism and identify metabolic biomarkers that correlate with drug response or toxicity. nih.gov

The integration of these multi-omics datasets can provide a comprehensive systems-level understanding of the drug's effects, accelerating its development and enabling a precision medicine approach. frontlinegenomics.com

Challenges and Opportunities in Translational Research from In Vitro to In Vivo Systems

Translating promising in vitro results into in vivo efficacy is a major hurdle in drug development. For this compound, several key challenges and opportunities exist.

Challenges:

Pharmacokinetics (PK): The compound's absorption, distribution, metabolism, and excretion (ADME) profile must be thoroughly characterized. Poor oral bioavailability, rapid metabolism, or inability to reach the target tissue at sufficient concentrations can lead to a lack of efficacy in vivo.

Off-Target Effects: As identified through broad screening, inhibition of unintended kinases or other proteins can lead to toxicity, limiting the therapeutic window. oup.com

Development of Resistance: Tumors can develop resistance to targeted therapies through various mechanisms, such as secondary mutations in the target protein or upregulation of bypass signaling pathways.

Opportunities:

Biomarker-Driven Clinical Trials: By using omics technologies to identify predictive biomarkers, clinical trials can be designed to enroll patients who are most likely to benefit, increasing the probability of success. frontlinegenomics.com

Structure-Based Drug Design: If the primary target is identified, its crystal structure can be used to rationally design second-generation derivatives of this compound with improved potency, selectivity, and PK properties. chemicalkinomics.com

Preclinical Models: The use of advanced preclinical models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models, can provide more accurate predictions of clinical efficacy compared to traditional cell line-based models.

Successfully navigating these translational challenges will be critical to realizing the therapeutic potential of this compound and advancing it from a promising chemical scaffold to a clinically valuable agent.

Q & A

Q. What are the recommended synthetic routes for 3-(2-fluorophenyl)-1H-indazol-5-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step processes starting from substituted indazole precursors. A common approach includes:

- Condensation reactions : Utilizing 1,5-diarylpyrazole core templates (similar to SR141716 analogs) with fluorophenyl derivatives under basic conditions .

- Substitution reactions : Introducing the 2-fluorophenyl group via nucleophilic aromatic substitution or Suzuki coupling, followed by amine functionalization at the 5-position .

Optimization may involve adjusting reaction temperatures (e.g., 80–120°C), solvent systems (e.g., DMF or THF), and catalysts (e.g., Pd-based catalysts for cross-coupling). Purity can be monitored via HPLC .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with specific attention to aromatic proton signals (δ 7.0–8.5 ppm for fluorophenyl groups) and amine protons (δ 5.0–6.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 242.0855 for CHFN) .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 1–3 months. Monitor degradation via HPLC and track loss of parent compound .

- Lyophilization : For long-term storage, lyophilize in inert atmospheres (argon) and store at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

Discrepancies may arise from:

- Variability in assay conditions (e.g., cell lines, incubation times). Standardize protocols using guidelines from studies on analogous compounds, such as hypoglycemic activity assays for triazole derivatives .

- Impurity profiles : Use LC-MS to identify byproducts (e.g., sulfoxides or dehalogenated derivatives) that may interfere with bioactivity .

- Structural tautomerism : Investigate tautomeric forms (e.g., indazole vs. triazole tautomers) via N NMR or computational modeling .

Q. What strategies improve the pharmacokinetic (PK) properties of this compound for in vivo studies?

- Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl or carboxylate) to enhance solubility while retaining fluorophenyl-mediated membrane permeability .

- Prodrug approaches : Temporarily mask the amine group with tert-butoxycarbonyl (Boc) or acetyl protectors to improve oral bioavailability, as demonstrated in patent examples .

- Metabolic stability screening : Use liver microsome assays to identify vulnerable sites (e.g., fluorophenyl ring oxidation) and guide structural modifications .

Q. How can computational methods aid in predicting the compound’s interaction with biological targets?

- Molecular docking : Employ software like AutoDock Vina to model binding to receptors (e.g., kinase domains), leveraging crystallographic data from related indazole derivatives .

- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with activity trends using datasets from analogs like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine .

- MD simulations : Simulate dynamic interactions over 100+ ns to assess binding stability and identify key residues for mutagenesis studies .

Q. What experimental approaches address low yields in large-scale synthesis?

- Flow chemistry : Optimize exothermic steps (e.g., fluorophenyl coupling) in continuous reactors to improve heat dissipation and scalability .